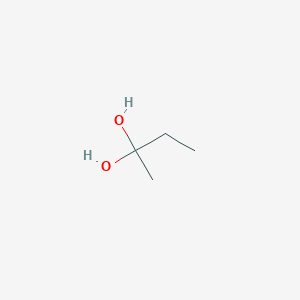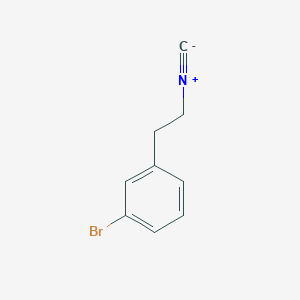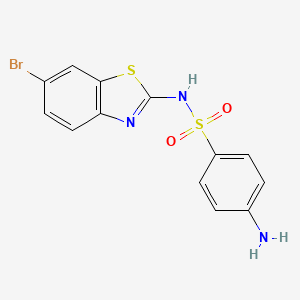boranyl CAS No. 718642-18-3](/img/structure/B12530955.png)
[(3-Chloro-4-methoxyphenyl)methyl](hydroxy)boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-methoxyphenyl)methylboranyl is an organoboron compound that features a boron atom bonded to a hydroxy group and a [(3-chloro-4-methoxyphenyl)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)methylboranyl typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with a boronic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the formation of the boron-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methoxyphenyl)methylboranyl undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.
Reduction: The compound can be reduced to form a borane derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of borane derivatives.
Substitution: Formation of substituted [(3-chloro-4-methoxyphenyl)methyl] derivatives.
Scientific Research Applications
(3-Chloro-4-methoxyphenyl)methylboranyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxyphenyl)methylboranyl involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
(3-Chloro-4-methoxyphenyl)methylboranyl can be compared with other organoboron compounds such as:
Phenylboronic acid: Similar in structure but lacks the chloro and methoxy substituents.
3-Chlorophenylboronic acid: Similar but lacks the methoxy group.
4-Methoxyphenylboronic acid: Similar but lacks the chloro group.
Properties
CAS No. |
718642-18-3 |
|---|---|
Molecular Formula |
C8H9BClO2 |
Molecular Weight |
183.42 g/mol |
InChI |
InChI=1S/C8H9BClO2/c1-12-8-3-2-6(5-9-11)4-7(8)10/h2-4,11H,5H2,1H3 |
InChI Key |
AARIDVICQJBSPY-UHFFFAOYSA-N |
Canonical SMILES |
[B](CC1=CC(=C(C=C1)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)

![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)

![2-[Chloro(dinitro)methyl]-1,3,5-triazine](/img/structure/B12530909.png)





![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)

